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molecular formula C21H24FN5 B8458637 Pyridazine,4-ethyl-3-[[2-(3-fluorophenyl)-1h-imidazol-1-yl]methyl]-6-(1-piperidinyl)-

Pyridazine,4-ethyl-3-[[2-(3-fluorophenyl)-1h-imidazol-1-yl]methyl]-6-(1-piperidinyl)-

Cat. No. B8458637
M. Wt: 365.4 g/mol
InChI Key: JEKLSRVVSIUEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122546B2

Procedure details

A mixture of 6-chloro-4-ethyl-3-[2-(3-fluoro-phenyl)-imidazol-1-ylmethyl]-pyridazine (55.3 mg, 0.17 mmol) and piperidine (5 mL) is heated at 110° C. for 5 hours. Excess piperidine is removed and the residue is purified by PTLC to give the title compound. LC-MS (M+1) 366.2 (retention time: 0.91 min).
Name
6-chloro-4-ethyl-3-[2-(3-fluoro-phenyl)-imidazol-1-ylmethyl]-pyridazine
Quantity
55.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[N:6][C:5]([CH2:8][N:9]2[CH:13]=[CH:12][N:11]=[C:10]2[C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=2)=[C:4]([CH2:21][CH3:22])[CH:3]=1.[NH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1>>[CH2:21]([C:4]1[CH:3]=[C:2]([N:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)[N:7]=[N:6][C:5]=1[CH2:8][N:9]1[CH:13]=[CH:12][N:11]=[C:10]1[C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=1)[CH3:22]

Inputs

Step One
Name
6-chloro-4-ethyl-3-[2-(3-fluoro-phenyl)-imidazol-1-ylmethyl]-pyridazine
Quantity
55.3 mg
Type
reactant
Smiles
ClC1=CC(=C(N=N1)CN1C(=NC=C1)C1=CC(=CC=C1)F)CC
Name
Quantity
5 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess piperidine is removed
CUSTOM
Type
CUSTOM
Details
the residue is purified by PTLC

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(N=NC(=C1)N1CCCCC1)CN1C(=NC=C1)C1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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